Product packaging for (3-Furan-2-yl-propyl)-methyl-amine(Cat. No.:CAS No. 17369-80-1)

(3-Furan-2-yl-propyl)-methyl-amine

Cat. No.: B187960
CAS No.: 17369-80-1
M. Wt: 139.19 g/mol
InChI Key: GKIUEIPANNQGFU-UHFFFAOYSA-N
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Description

Significance of Furan (B31954) Moieties as Active Pharmacophores in Chemical Biology and Medicinal Chemistry Research

The furan nucleus is a five-membered aromatic heterocycle containing one oxygen atom. This structural motif is present in numerous natural products and synthetically derived compounds that exhibit a wide spectrum of biological effects. researchgate.netresearchgate.net The inclusion of the furan ring is a key strategy in the design of new drugs, as it can act as a bioisostere for other aromatic rings, potentially improving the pharmacological profile of a molecule. ijabbr.com

Furan derivatives have been a subject of intense study for decades, leading to the development of a multitude of compounds with demonstrated pharmacological value. utripoli.edu.ly The inherent reactivity and electronic properties of the furan ring, including its polarity and potential for hydrogen bonding due to the ether oxygen, contribute to its ability to interact with biological targets. ijabbr.comutripoli.edu.ly This has resulted in the identification of furan-containing compounds with a vast array of therapeutic applications, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities. researchgate.netutripoli.edu.lyutripoli.edu.ly Even minor changes to the substitution pattern on the furan ring can lead to significant alterations in biological activity. utripoli.edu.ly

The following table highlights some of the therapeutic areas where furan-containing compounds have shown significant research interest:

Therapeutic AreaExamples of Investigated Activities
AntimicrobialAntibacterial, Antifungal, Antiviral, Antiprotozoal utripoli.edu.lyreachemchemicals.com
Central Nervous SystemAntidepressant, Anxiolytic, Anticonvulsant, Antiparkinsonian ijabbr.comutripoli.edu.ly
Anti-inflammatory & AnalgesicInhibition of inflammatory pathways, pain relief utripoli.edu.lyutripoli.edu.ly
AnticancerCytotoxic effects against various cancer cell lines researchgate.netresearchgate.net
CardiovascularAntihypertensive, Diuretic researchgate.netutripoli.edu.ly

Role of Amine Functionalities in Modulating Bioactivity and Synthetic Accessibility within Drug Discovery

Amines are fundamental organic compounds derived from ammonia (B1221849) and are integral to the structure of a vast number of pharmaceuticals. numberanalytics.com The presence of a nitrogen atom with a lone pair of electrons confers basic and nucleophilic properties to amines, which are crucial for their biological function and chemical reactivity. nih.gov This lone pair allows amines to act as hydrogen bond acceptors, a key interaction in drug-receptor binding. stereoelectronics.org Primary and secondary amines can also act as hydrogen bond donors. stereoelectronics.org

In medicinal chemistry, the amine functional group is strategically employed to enhance bioactivity and optimize pharmacokinetic properties. reachemchemicals.com The ability of an amine to be protonated at physiological pH allows for the formation of ionic bonds, which can be a critical factor in the interaction with biological targets. stereoelectronics.org The strategic manipulation of amine functionalities is a cornerstone of drug design, allowing medicinal chemists to fine-tune the properties of a molecule to achieve the desired therapeutic effect while minimizing off-target interactions. reachemchemicals.com

The synthesis of amines is a well-established area of organic chemistry, with numerous methods available for their preparation. numberanalytics.com Techniques such as reductive amination and nucleophilic substitution are commonly employed in the pharmaceutical industry to construct carbon-nitrogen bonds. numberanalytics.comacs.org The accessibility of various synthetic routes to amines contributes to their prevalence in drug discovery programs, allowing for the efficient generation of diverse molecular libraries for screening. drugdiscoverytrends.comillinois.edu

Contextualization of (3-Furan-2-yl-propyl)-methyl-amine within Furan-Substituted Alkylamines for Scholarly Investigation

This compound belongs to the class of furan-substituted alkylamines. This class of compounds combines the pharmacophoric furan moiety with an alkylamine chain. The specific structure of this compound features a furan ring connected to a propyl group, which in turn is attached to a methylamine.

Below are the chemical details for this compound:

PropertyValue
IUPAC Name This compound
Synonyms 3-(furan-2-yl)-N-methylpropan-1-amine, (3-(2-furyl)propyl)methylamine, 1-(a-furyl)-3-methylaminopropane cymitquimica.com
Molecular Formula C₈H₁₃NO cymitquimica.com
Molecular Weight 139.19 g/mol cymitquimica.com
InChI Key GKIUEIPANNQGFU-UHFFFAOYSA-N cymitquimica.com

The investigation of furan-substituted alkylamines allows researchers to explore how the combination of these two key structural features influences biological activity. The length and branching of the alkyl chain, as well as the substitution on the amine nitrogen, can all be systematically varied to understand structure-activity relationships. The furan ring itself can also be substituted at different positions, further expanding the chemical space for exploration. nih.govnih.govnih.gov The synthesis of such compounds can often be achieved through established methods, making them accessible for scholarly investigation. rsc.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO B187960 (3-Furan-2-yl-propyl)-methyl-amine CAS No. 17369-80-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(furan-2-yl)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-9-6-2-4-8-5-3-7-10-8/h3,5,7,9H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIUEIPANNQGFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378191
Record name (3-Furan-2-yl-propyl)-methyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17369-80-1
Record name (3-Furan-2-yl-propyl)-methyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Furan 2 Yl Propyl Methyl Amine and Analogous Furan Amine Structures

Strategic Approaches for the Construction of Furan-Containing Alkylamine Skeletons

The construction of furan-alkylamine frameworks relies on several key strategic approaches. These methods aim to introduce a nitrogen-containing functional group onto an alkyl chain attached to a furan (B31954) ring, often starting from readily available furanic platform chemicals. researchgate.net The choice of strategy is often dictated by the desired substitution pattern, the nature of the starting materials, and the need for sustainable practices.

Reductive amination is a premier and widely employed method for synthesizing amines from furan-based aldehydes and ketones. researchgate.netmdpi.com This process is an atom-efficient, green method where the primary byproduct is water. rsc.orgbohrium.com The reaction typically proceeds in a one-pot fashion, involving two main steps:

Condensation of a furanic carbonyl compound (like furfural (B47365) or 5-hydroxymethylfurfural) with a nitrogen source (such as ammonia (B1221849) or a primary amine) to form an imine intermediate. mdpi.comnih.gov

In situ hydrogenation of the imine to yield the target furan-alkylamine. nih.govrsc.org

A significant driver for research into furan-amine synthesis is the availability of furanic precursors from renewable lignocellulosic biomass. researchgate.netbohrium.com Platform molecules like furfural (FF) and 5-hydroxymethylfurfural (B1680220) (HMF) are produced from the dehydration of pentose (B10789219) and hexose (B10828440) sugars, respectively, which are derived from the hydrolysis of hemicellulose and cellulose. mdpi.comresearchgate.netrsc.org

The use of these bio-based building blocks provides a sustainable alternative to fossil fuel-based feedstocks for producing high-value chemicals, including furan-amines. researchgate.netnih.gov This alignment with green chemistry principles makes the conversion of biomass-derived oxygenates into amines a major focus in modern biorefinery concepts. mdpi.comnih.gov The synthesis of diamines like 2,5-bis(aminomethyl)furan (B21128) (BAMF) from HMF is particularly noteworthy, as BAMF is a monomer for bio-based polymers. nih.gov

Heterogeneous catalysts are central to the synthesis of amines from furan derivatives due to their high performance, ease of separation from the reaction mixture, and reusability. researchgate.netchemrxiv.org A wide range of metal-based catalysts have been developed, with the choice of metal and support playing a critical role in activity and selectivity. taylorfrancis.comnih.gov

Non-noble metals: Nickel (Ni) and Cobalt (Co) based catalysts are attractive for industrial applications due to their lower cost. rsc.orgnih.gov For example, a Ni/SBA-15 catalyst demonstrated high selectivity for the reductive amination of HMF, attributed to its moderate hydrogenation activity which prevents over-reduction. mdpi.com Similarly, cobalt nanoparticles have been shown to be effective and magnetically recoverable catalysts for furfural amination. rsc.org

Noble metals: Precious metals like Ruthenium (Ru), Rhodium (Rh), Palladium (Pd), and Platinum (Pt) often exhibit high activity under milder conditions. mdpi.comnih.gov A Rh/Al2O3 catalyst, for instance, achieved high selectivity for furfurylamine (B118560) production in aqueous ammonia. rsc.org However, their high cost is a significant drawback for large-scale production. bohrium.com

The support material (e.g., Al2O3, SiO2, TiO2, activated carbon) also profoundly influences the catalyst's performance by affecting metal dispersion, stability, and the electronic properties of the active sites. taylorfrancis.commdpi.com

Table 1: Performance of Various Heterogeneous Catalysts in Reductive Amination of Furanic Aldehydes

Catalyst Precursor N-Source Temp (°C) H₂ Pressure (MPa) Yield (%) Product
Ni₆AlOₓ HMF aq. NH₃ 100 0.1 99 5-Aminomethyl-2-furylmethanol
Ni/SBA-15 HMF NH₃ 100 1.5 ~90 5-Hydroxymethylfurfurylamine (HMFA)
Rh₂P/NC Furfural HCOONH₄ 60 3 92 Tris(2-furanylmethyl)amine
Rh/Al₂O₃ Furfural aq. NH₃ 80 - ~92 Furfurylamine (FAM)
CuAlOₓ HMF Aniline 70 5 99 N-(5-(hydroxymethyl)furan-2-yl)methylaniline
0.1 wt% Pt/TiO₂ Furfural NH₃ 80 3 >93 Furfurylamine (FAM)

Data sourced from multiple studies. mdpi.comnih.govrsc.orgnih.govacs.org

An alternative strategy for constructing the furan core itself involves the ring-opening and cyclization of oxetane (B1205548) derivatives. thieme-connect.com Oxetanes, four-membered heterocyclic ethers, can undergo ring-opening reactions under various conditions due to their inherent ring strain. researchgate.netacs.org

One specific method uses an acid-catalyzed ring-opening of oxetane-ylidene precursors. thieme-connect.com For example, treatment of an appropriate oxetane derivative with a catalytic amount of a Lewis acid like BF₃·OEt₂ at room temperature can lead to the rapid formation of polysubstituted furans in high yields (79-99%). thieme-connect.com This approach provides access to the furan ring system, which can then be subjected to further functionalization, such as chain extension and amination, to produce the desired furan-alkylamine structure. This pathway is particularly useful for creating highly substituted furan rings that may be difficult to access through other methods. thieme-connect.com

Desaturative coupling represents a modern strategy for directly forming C-N bonds by functionalizing a C-H bond on the heteroaromatic ring. researchgate.net This avoids the need for pre-functionalized starting materials, such as halogenated or nitrated furans, which are often required in traditional cross-coupling reactions. researchgate.net

Recent developments have demonstrated that a combination of visible-light photochemistry and cobalt catalysis can achieve the desaturative amination of heteroaromatics. researchgate.net The process involves the coupling of amines with ketone-containing saturated heterocycles. This method provides a pathway to challenging structures like 3-amino-furans. The mechanism is proposed to involve the condensation of the amine with the heterocyclic ketone, followed by a catalyzed desaturative aromatization to form the aminated heterocycle. researchgate.net This approach offers a powerful tool for directly incorporating amine functionalities onto a pre-formed furan or related heteroaromatic ring. researchgate.netnih.gov

Challenges and Optimization in the Synthesis of Furan-Alkylamines

Despite significant progress, the synthesis of furan-alkylamines faces several challenges that necessitate careful optimization. A primary issue is controlling selectivity to minimize the formation of undesired by-products. researchgate.netbohrium.com

Key Challenges:

Over-hydrogenation: A major side reaction is the hydrogenation of the furan ring, which is sensitive to reductive conditions, leading to the formation of tetrahydrofuran (B95107) derivatives. mdpi.comscispace.com

Polymerization: Furanic aldehydes, particularly HMF, can be unstable under certain reaction conditions, leading to the formation of polymeric humins. bohrium.com

Secondary and Tertiary Amine Formation: In reductive aminations using ammonia, the primary amine product can further react with the starting aldehyde to form secondary and tertiary amines. rsc.org

Catalyst Stability and Leaching: Non-noble metal catalysts, while cost-effective, can suffer from deactivation or leaching of the active metal, especially in the basic media often used for amination. chemrxiv.orgbohrium.com

Harsh Reaction Conditions: Some methods, particularly those involving the amination of furanic alcohols via a hydrogen-borrowing mechanism, require harsh conditions (e.g., high temperatures), which can compromise selectivity and sustainability. bohrium.com

Optimization Strategies: Optimization efforts focus on both the catalyst design and the reaction parameters.

Catalyst Development: The choice of active metal and support is crucial. Using catalysts with moderate hydrogenation activity (e.g., Ni/SBA-15) can favor amine formation over ring reduction. mdpi.com Creating specific active sites, such as the interface between a metal nanoparticle and its support (e.g., Ni-SiO₂), can enhance affinity for the imine intermediate and improve selectivity. rsc.org

Reaction Conditions: Fine-tuning parameters such as temperature, hydrogen pressure, solvent, and the ratio of reactants is essential. For example, using an excess of the aminating agent (like ammonia) can suppress the formation of secondary amines. rsc.org Employing milder conditions helps to prevent both polymerization and over-hydrogenation. mdpi.com

Process Design: The use of continuous flow reactors can offer better control over reaction parameters and improve safety and scalability compared to batch reactors. bohrium.comnih.gov Two-step, one-pot procedures, where imine formation is completed before hydrogenation begins, can also enhance yields of the desired amine. nih.govnih.gov

Control of Side Reactions, Polymerization, and Selectivity in Catalytic Systems

The catalytic synthesis of furan-amines is frequently complicated by a network of potential side reactions that diminish the yield of the desired product. The primary challenges include polymerization of the furan ring, hydrogenation of the ring itself, and over-alkylation of the amine.

Polymerization and Ring-Opening: The furan ring is notoriously susceptible to polymerization and/or ring-opening under acidic conditions, which are often employed in reductive amination to facilitate imine formation. rsc.orgfau.de Strong Brønsted or Lewis acids can protonate the furan ring, initiating oligomerization and the formation of insoluble polymeric materials, a significant issue in furan conversions. researchgate.net Studies on the acid-catalyzed conversion of furan have shown that polymerization can dominate the reaction pathway, especially in aqueous solvents. researchgate.net The use of milder catalysts and specific solvents, such as methanol, has been shown to suppress this polymerization to a significant extent. researchgate.net In the context of synthesizing (3-Furan-2-yl-propyl)-methyl-amine, this necessitates the selection of a catalytic system that either avoids strongly acidic sites or operates efficiently under neutral or basic conditions.

Selectivity between Ring and Imine Hydrogenation: A major hurdle in the synthesis of furan-amines is achieving selective hydrogenation of the intermediate imine (C=N bond) without reducing the furan ring. Many traditional hydrogenation catalysts, such as platinum and palladium, can be aggressive and lead to the saturation of the furan ring, yielding the corresponding tetrahydrofuran derivative. mdpi.com The selectivity is highly dependent on the catalyst's nature. For instance, copper-based catalysts are known to favor the hydrogenation of C=N bonds over C=C bonds, making them suitable candidates. mdpi.comnih.gov Similarly, certain nickel and ruthenium catalysts have demonstrated high selectivity for the C=N bond in the reductive amination of other furanic aldehydes like 5-hydroxymethylfurfural (HMF). acs.orgresearchgate.net The choice of catalyst support is also crucial; for example, the weak electron donation of Ru on a Nb₂O₅ support was found to suppress the over-hydrogenation of the furan ring during the reductive amination of furfural. organic-chemistry.org

Control of Over-Alkylation: The formation of the target secondary amine, this compound, is in competition with the formation of the primary amine (from residual ammonia, if used) and the tertiary amine, which results from the further reaction of the secondary amine product with another aldehyde molecule. Controlling the stoichiometry of the reactants, particularly using an excess of the primary amine (methylamine), can favor the formation of the desired secondary amine. rsc.org However, catalyst design plays a pivotal role. Catalysts with specific structures, such as single-atom catalysts, can exhibit high selectivity due to unique steric and electronic properties that may disfavor the formation of bulkier tertiary amines. organic-chemistry.org

The table below summarizes findings from studies on analogous reductive amination reactions, highlighting the strategies used to achieve high selectivity.

Catalyst Performance in Analogous Reductive Amination Reactions

Carbonyl SubstrateAmineCatalystKey ConditionsSelectivity Control StrategyYield of Target AmineReference
5-Hydroxymethylfurfural (HMF)Ammonia (aq.)Ni₆AlOₓ100°C, 1 bar H₂, 6hBifunctional catalyst with moderate hydrogenation activity.99% (to 5-aminomethyl-2-furylmethanol) acs.org
FurfuralAmmoniaRuCo/AC80°C, 2 MPa H₂, H₂OSynergistic effect of RuCo alloy improves hydrogenation ability while minimizing ring reduction.92% (to furfurylamine) mdpi.com
ButyraldehydeAmmonia (aq.)Ni₆AlOₓ80°C, H₂Efficient non-noble metal catalyst for aliphatic aldehydes.83% (to 1-butylamine) acs.org
BenzaldehydeAnilineNickel Nanoparticles76°C, isopropanol (B130326) (H-donor)Base-free, hydrogen-transfer mechanism.95% (to N-benzylaniline) organic-chemistry.org

Design and Development of Efficient and Stable Catalytic Systems for Furan-Amine Formation

The development of robust, reusable, and highly selective catalysts is paramount for the viable synthesis of this compound and its analogs. Research has focused on both non-noble and noble metal-based systems, with an emphasis on catalyst structure, active sites, and support interactions.

Non-Noble Metal Catalysts: Nickel-based catalysts have emerged as a cost-effective and highly efficient option for reductive amination. acs.orgorganic-chemistry.org A notable example is the NiᵧAlOₓ mixed oxide system prepared by coprecipitation. acs.orgpearson.com These catalysts have demonstrated exceptional performance in the reductive amination of various biomass-derived aldehydes, including aliphatic ones, under mild conditions. acs.org The high activity and selectivity of a catalyst like Ni₆AlOₓ are attributed to the synergistic effect between Ni⁰ species, which are active for hydrogenation, and the Lewis acidic sites of the alumina (B75360) support, which facilitate the initial condensation of the aldehyde and amine to form the imine intermediate. acs.orggoogle.com Furthermore, these catalysts have shown excellent recyclability without significant loss of activity over several runs. acs.org

Another approach involves the use of nickel nanoparticles generated in situ. organic-chemistry.org These catalysts have been successfully employed in the hydrogen-transfer reductive amination of aldehydes using isopropanol as the hydrogen source, eliminating the need for high-pressure H₂ gas. organic-chemistry.org While effective, a challenge with these nanoparticle systems can be deactivation, preventing their reuse. organic-chemistry.org

Noble Metal Catalysts: Ruthenium and Iridium-based catalysts are often highly active and selective for reductive amination. organic-chemistry.orgnih.gov Single-atom Ru catalysts (e.g., Ru₁/NC) have shown outstanding activity and selectivity for the synthesis of primary amines from various aldehydes, including furanic ones. organic-chemistry.org The atomically dispersed Ru sites possess a moderate hydrogen activation capacity, which is key to preventing side reactions like the over-hydrogenation of the furan ring or the formation of secondary amines when a primary amine is the target. organic-chemistry.org

Iridium catalysts, particularly cyclometalated iridium complexes, are exceptionally efficient for transfer hydrogenation reductive amination, using formic acid as a convenient hydrogen source. rsc.org These systems can achieve very high turnover numbers (TON) and turnover frequencies (TOF) and have been successfully applied to couple a wide range of amines with HMF. rsc.org The design of such catalysts focuses on creating a stable and highly active coordination environment around the metal center that facilitates the catalytic cycle of imine formation and subsequent reduction.

The stability of the catalyst is a critical factor for industrial applicability. Challenges include metal leaching, sintering of nanoparticles at high temperatures, and fouling of the catalyst surface by polymeric byproducts. mdpi.comgoogle.com The design of stable systems often involves anchoring the active metal species onto robust supports like activated carbon, alumina, or zirconia, which can improve metal dispersion and prevent deactivation. mdpi.comgoogle.com Bifunctional catalysts, where both the metal hydrogenation site and an acidic or basic support site participate in the reaction, are a key design principle for achieving high efficiency in one-pot reductive amination processes. google.comgoogle.com

The table below provides an overview of different catalytic systems and their design features relevant to furan-amine synthesis.

Design Features of Catalytic Systems for Furan-Amine Synthesis

Catalyst SystemActive Metal(s)Support/LigandKey Design FeatureApplication/AdvantageReference
NiᵧAlOₓNickelAlumina (mixed oxide)Bifunctional: Ni⁰ for hydrogenation, AlOₓ for Lewis acidity. Prepared via coprecipitation for high dispersion.Highly active and recyclable for various aldehydes (including aliphatic) under mild conditions. acs.org
Ru₁/NCRutheniumNitrogen-doped CarbonSingle-atom catalyst with moderate H₂ activation capacity.High selectivity for primary amines, suppresses over-hydrogenation of furan ring. organic-chemistry.org
Ru/Nb₂O₅RutheniumNiobium(V) oxideWeak electron donation from support to metal suppresses furan ring reduction.Durable and selective for reductive amination of carbonyls with reduction-sensitive groups. organic-chemistry.org
CuAlOₓCopperAlumina (mixed oxide)Derived from layered double hydroxides (LDH), favors C=N over C=C hydrogenation.Efficient for flow-reactor synthesis of N-substituted furfuryl amines. nih.gov
[Cp*IrCl₂]₂IridiumCyclopentadienyl ligandHighly active for transfer hydrogenation using formic acid as H-source.Excellent turnover numbers and frequencies; broad amine scope. rsc.org

Pharmacological and Biological Research Trajectories for 3 Furan 2 Yl Propyl Methyl Amine Analogs

Exploration of Potential Biological Activities of Furan-Amine Derivatives

The inherent chemical properties of the furan (B31954) ring, combined with the amine functional group, provide a scaffold for the development of novel therapeutic agents. nih.govresearchgate.netnih.gov Research into furan-amine derivatives has revealed a spectrum of potential biological activities, underscoring their importance in drug discovery and development. utripoli.edu.lyijabbr.com

Anticancer and Cytotoxic Activity Studies, Including Cell Cycle Modulation

Furan-containing compounds have shown considerable promise as anticancer agents, with research demonstrating their ability to induce cytotoxic effects and modulate the cell cycle in various cancer cell lines. nih.govresearchgate.net

A novel series of furan-based derivatives was synthesized and evaluated for their cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov Two compounds, a pyridine (B92270) carbohydrazide (B1668358) derivative (compound 4) and an N-phenyl triazinone derivative (compound 7), exhibited significant anticancer activity with IC50 values of 4.06 µM and 2.96 µM, respectively. nih.gov Further investigation revealed that these compounds induced cell cycle arrest at the G2/M phase and promoted apoptosis, suggesting a potential mechanism for their anticancer effects. nih.gov

Another study focused on the synthesis of novel furan derivatives and their precursors, testing their antiproliferative activity against HeLa (cervical cancer) and SW620 (colorectal cancer) cell lines. nih.gov Several compounds displayed pronounced anti-proliferative effects, with IC50 values in the micromolar range. nih.gov Notably, compounds 1 and 24 were found to potentially exert their effects by promoting the activity of PTEN, a tumor suppressor protein, thereby inhibiting the PI3K/Akt and Wnt/β-catenin signaling pathways, which are crucial for cancer cell growth and survival. nih.goveurekaselect.com

Furthermore, a series of carbamothioyl-furan-2-carboxamide derivatives were synthesized and tested for their anticancer potential against HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer) cell lines. mdpi.com The p-tolylcarbamothioyl)furan-2-carboxamide derivative demonstrated the highest anticancer activity against hepatocellular carcinoma. mdpi.com

The table below summarizes the cytotoxic activity of selected furan derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Pyridine carbohydrazide derivative (4)MCF-74.06 nih.gov
N-phenyl triazinone derivative (7)MCF-72.96 nih.gov
Furan derivative (1)HeLa0.08 - 8.79 nih.gov
Furan derivative (24)HeLa, SW6200.08 - 8.79 nih.gov
p-tolylcarbamothioyl)furan-2-carboxamideHepG2- mdpi.com

Neuropharmacological Investigations: Neuroprotective Potentials and Interactions with Neurotransmitter Systems

While direct neuropharmacological studies on "(3-Furan-2-yl-propyl)-methyl-amine" are limited, the broader class of furan derivatives has been investigated for its effects on the central nervous system. Some furan-containing compounds have been associated with neurological effects. For instance, 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid (CMPF), a furan derivative, is known to accumulate in patients with chronic kidney disease and is considered a uremic toxin that can contribute to neurological abnormalities by inhibiting the transport of organic acids at the blood-brain barrier. hmdb.ca

Conversely, research into other heterocyclic compounds with structural similarities to furan-amine derivatives, such as the 25-NB (NBOMe) series, has shown potent and selective agonistic activity at serotonin (B10506) 5-HT2 receptors. wikipedia.org These findings suggest that furan-amine scaffolds could be explored for their potential to interact with various neurotransmitter systems, although specific research on the neuroprotective potentials of this compound analogs is not extensively documented in the provided results.

Antimicrobial Efficacy: Antibacterial, Antifungal, and Antiviral Properties

Furan derivatives have demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of various bacteria, fungi, and viruses. nih.govtandfonline.com The antimicrobial effects of these compounds are often attributed to their specific chemical structures. nih.gov

A study on furan-3-carboxamides reported significant in vitro antimicrobial activity against a panel of microorganisms, including yeast, filamentous fungi, and bacteria. nih.gov Another investigation into 3-aryl-3(furan-2-yl) propanoic acid derivatives found that one compound effectively inhibited the growth of Escherichia coli. ijabbr.com Similarly, a novel aryl furan derivative showed considerable activity against both Escherichia coli and Staphylococcus aureus. ijabbr.com Furthermore, 1-benzoyl-3-furan-2-ylmethyl-thiourea demonstrated antibacterial effects against Listeria monocytogenes, Staphylococcus aureus, and Bacillus cereus. ijabbr.com

The table below presents the antimicrobial activity of several furan derivatives against different microbial strains.

Furan DerivativeMicrobial Strain(s)ActivityReference
Furan-3-carboxamidesYeast, filamentous fungi, bacteriaSignificant in vitro activity nih.gov
3-aryl-3(furan-2-yl) propanoic acid derivativeEscherichia coliGrowth inhibition ijabbr.com
Aryl furan derivativeEscherichia coli, Staphylococcus aureusConsiderable activity ijabbr.com
1-benzoyl-3-furan-2-ylmethyl-thioureaListeria monocytogenes, Staphylococcus aureus, Bacillus cereusAntibacterial effect ijabbr.com

Anti-inflammatory and Immunomodulatory Potentials of Furan Derivatives

Furan derivatives have been recognized for their significant anti-inflammatory and immunomodulatory properties. nih.govtandfonline.com These compounds can exert their effects through various mechanisms, including the suppression of inflammatory mediators and the modulation of key signaling pathways. nih.govtandfonline.com

Natural furan derivatives have been shown to inhibit inflammatory processes by reducing the production of reactive oxygen species (O2), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2). nih.gov They also regulate the expression of inflammatory mediators at the mRNA level. nih.gov The anti-inflammatory effects of these compounds are often linked to their antioxidant properties, which involve scavenging free radicals. nih.gov

A series of hydrazide-hydrazone derivatives containing a furan moiety were synthesized and evaluated for their anti-inflammatory properties, with one compound demonstrating noteworthy activity. ijabbr.com

Other Reported Therapeutic Modalities: Analgesic, Antihypertensive, Diuretic, and Anti-ulcer Activities

The therapeutic potential of furan derivatives extends beyond anticancer, antimicrobial, and anti-inflammatory activities. nih.govwisdomlib.org Various studies have reported other promising pharmacological effects. nih.govwisdomlib.org

Analgesic Activity: Certain 3-substituted derivatives of dihydrofuran-2(3H)-one have demonstrated strong analgesic properties, in some cases surpassing the efficacy of reference drugs like morphine and acetylsalicylic acid. ijabbr.com

Antihypertensive and Diuretic Activities: The furan ring system is a fundamental component of many compounds with cardiovascular activity. nih.gov For example, furosemide, a potent diuretic used to treat hypertension, contains a furan moiety. nih.gov

Anti-ulcer Activity: Furan derivatives like ranitidine (B14927) have proven effective as anti-ulcer agents by reducing stomach acid production. wisdomlib.org

Molecular and Cellular Mechanisms of Action for Furan-Based Pharmacophores

The diverse biological activities of furan derivatives stem from their ability to interact with various molecular and cellular targets. The furan ring itself, being an electron-rich aromatic system, can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for binding to biological macromolecules. nih.govresearchgate.net

The anticancer effects of some furan derivatives are mediated by their ability to induce cell cycle arrest and apoptosis. nih.gov For instance, certain furan-based compounds have been shown to disrupt the G2/M phase of the cell cycle and trigger programmed cell death in cancer cells. nih.gov The mechanism can also involve the modulation of critical signaling pathways, such as the PI3K/Akt and Wnt/β-catenin pathways, which are often dysregulated in cancer. nih.goveurekaselect.com

In the context of anti-inflammatory activity, furan derivatives have been found to modulate signaling pathways like MAPK and PPAR-ɣ. nih.govtandfonline.com Their antioxidant properties, which involve the transfer of electrons from the furan ring to reactive oxygen species, also contribute significantly to their anti-inflammatory effects. nih.gov

The antimicrobial action of furan derivatives often involves the selective inhibition of microbial growth and the modification of essential enzymes. nih.govtandfonline.com

Identification of Molecular Targets and Ligand-Receptor Interactions

The biological activity of a compound is intrinsically linked to its interaction with specific molecular targets. For analogs of this compound, research has identified several key receptors and signaling molecules.

A notable example is the investigation of a tetrasubstituted furan, which was identified as a small-molecule inhibitor of Oncostatin M (OSM), a pro-inflammatory cytokine. acs.org This interaction was shown to inhibit OSM-mediated STAT3 phosphorylation, a critical pathway in some cancers. acs.org Further optimization of this furan scaffold led to analogs with low micromolar affinity for OSM. acs.org

In a different context, furan-based compounds have been explored for their effects on neurotransmitter receptors. While not a direct analog, the study of furan derivatives highlights the versatility of this core structure in interacting with various biological targets. The specific nature of the amine substituent and its linkage to the furan ring are critical in determining the binding affinity and selectivity for these targets.

The interaction of furan-amine analogs with their molecular targets is governed by a combination of factors, including the electronic properties of the furan ring and the basicity of the amine group. The oxygen atom in the furan ring can act as a hydrogen bond acceptor, while the amine group can act as a hydrogen bond donor or acceptor, facilitating binding to the active site of a receptor or enzyme. acs.org

Table 1: Molecular Targets of Furan-Containing Compounds

Compound Class Molecular Target Observed Effect Reference
Tetrasubstituted Furan Oncostatin M (OSM) Inhibition of OSM-mediated STAT3 phosphorylation acs.org

Cellular Pathway Perturbations, such as Induction of Apoptosis and Cell Cycle Arrest

The downstream effects of ligand-receptor interactions often involve the perturbation of cellular pathways, leading to outcomes such as programmed cell death (apoptosis) and the halting of cell division (cell cycle arrest). Several studies on furan-containing compounds have demonstrated their potential to induce these cellular events, suggesting a promising avenue for anticancer drug development. utripoli.edu.lynih.gov

For instance, novel furan-based derivatives have been shown to induce G2/M phase cell cycle arrest in breast cancer cell lines. nih.gov This disruption of the cell cycle was accompanied by the induction of apoptosis, as evidenced by positive annexin (B1180172) V/PI staining. nih.gov The pro-apoptotic effect was further linked to the intrinsic mitochondrial pathway, with an observed increase in the levels of p53 and Bax, and a decrease in Bcl-2. nih.gov

Similarly, research on 3,4-dibromo-5-hydroxy-furan-2(5H)-one derivatives revealed their ability to trigger apoptosis in colon cancer cells. mdpi.com Interestingly, the pro-apoptotic activity was found to be dependent on the nature of the silyl (B83357) groups attached to the furanone core, highlighting the importance of specific structural modifications. mdpi.com Another study demonstrated that low doses of furan itself can alter the expression of genes related to the cell cycle and apoptosis in rat liver. nih.gov

These findings underscore the potential of the furan pharmacophore to be developed into agents that can selectively target and eliminate cancer cells by modulating critical cellular pathways.

Table 2: Cellular Effects of Furan Derivatives

Compound/Derivative Cell Line Effect Mechanism Reference
Furan-based derivatives MCF-7 (Breast Cancer) G2/M phase cell cycle arrest, Apoptosis Increased p53 and Bax, Decreased Bcl-2 nih.gov
3,4-Dibromo-5-hydroxy-furan-2(5H)-one derivatives HCT-116 (Colon Cancer) Apoptosis Dependent on silyl group substitution mdpi.com
Furan Rat Liver Altered cell cycle and apoptosis gene expression N/A nih.gov

Enzyme Inhibition and Modulation Studies

Enzymes are crucial for a vast array of physiological processes, and their inhibition or modulation represents a key strategy in drug discovery. The furan-amine scaffold has been investigated for its ability to interact with various enzymes, leading to either the blockage of their activity or the modulation of their function.

One area of research has focused on the inhibition of quinone oxidoreductase 2 (NQO2), an enzyme implicated in cancer chemotherapy and malaria. nih.gov Non-symmetrical furan amidines were identified as potent inhibitors of NQO2. nih.gov Subsequent studies on analogs where the furan ring was replaced by other heterocycles (imidazole, oxazole, thiophene) and the amidine group was modified showed that while these changes led to lower NQO2 inhibitory activity, an oxazole-amidine analog demonstrated significant anti-malarial properties. nih.gov

In another study, furan-derivatized nih.govderpharmachemica.com benzothiazepine (B8601423) analogs were synthesized and evaluated as inhibitors of H+/K+ ATPase, a key enzyme in gastric acid secretion, and VRV-PL-8a, a phospholipase A2 enzyme. nih.gov These findings suggest the potential of furan-based compounds as proton pump inhibitors and anti-inflammatory agents.

Furthermore, the modulation of metabolic enzymes has also been explored. For example, certain furan derivatives have been shown to affect the activity of enzymes involved in drug metabolism. The specific substitutions on the furan ring and the nature of the side chain play a crucial role in determining the potency and selectivity of enzyme inhibition.

Table 3: Enzyme Inhibition by Furan-Containing Compounds

Compound Class Target Enzyme Potential Application Reference
Furan-amidines Quinone Oxidoreductase 2 (NQO2) Cancer chemotherapy, Malaria nih.gov
Furan-derivatized nih.govderpharmachemica.com benzothiazepines H+/K+ ATPase, VRV-PL-8a Gastric acid secretion inhibition, Anti-inflammatory nih.gov

Elucidation of Structure-Activity Relationships in Furan-Amine Pharmacophores

The systematic investigation of how structural modifications to a molecule affect its biological activity is fundamental to medicinal chemistry. For the furan-amine pharmacophore, several studies have shed light on these structure-activity relationships (SAR).

Research on furan-amidines as NQO2 inhibitors demonstrated that the furan ring is a key component for potent activity. nih.gov Replacing the furan with other five-membered heterocycles like imidazole, oxazole, or thiophene (B33073) generally resulted in a decrease in inhibitory potency against NQO2. nih.gov This suggests that the specific electronic and steric properties of the furan ring are optimal for interaction with the enzyme's active site.

In the context of small-molecule inhibitors of Oncostatin M, the nature of the substituents on the furan ring was found to be critical. acs.org The synthesis and evaluation of various analogs with different aryl groups at the 4- and 5-positions of the furan core allowed for the optimization of binding affinity. acs.org Furthermore, replacing the furan's oxygen heteroatom with nitrogen (pyrrole) or sulfur (thiophene) also influenced the interaction capabilities, with the nitrogen-containing ring showing potential for stronger hydrogen bonding. acs.org

Metabolic Fates and Biotransformation Pathways of Furan Amine Compounds

Cytochrome P450-Mediated Oxidation of the Furan (B31954) Ring and Initial Bioactivation

The initial and rate-limiting step in the bioactivation of many furan-containing xenobiotics is the oxidation of the furan ring, a reaction predominantly catalyzed by cytochrome P450 (P450) enzymes. nih.govnih.gov P450s are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of foreign compounds. nih.govufl.edu Specifically, cytochrome P450 2E1 (CYP2E1) has been identified as the primary enzyme responsible for the oxidation of furan itself. nih.gov

This enzymatic oxidation is a complex process that is thought to proceed through a highly reactive epoxide intermediate, although this intermediate often has a very short lifetime and is not typically detected. nih.gov The formation of this epoxide can occur through a mechanism involving the addition of a high-valent iron(IV)-oxo species from the P450 active site to the furan ring's π-system. nih.gov This can then rearrange to form the epoxide or a zwitterionic intermediate, both of which can subsequently rearrange to a more stable, yet highly reactive, cis-enedione. nih.gov In the case of unsubstituted furan, this oxidation leads to the formation of cis-2-butene-1,4-dial (BDA). nih.gov The presence of substituents on the furan ring can influence whether the epoxide or the cis-enedione is the more favored intermediate. nih.gov

The generation of these electrophilic metabolites is considered the crucial bioactivation step, initiating the potential for toxic effects. nih.govnih.gov These reactive intermediates can covalently bind to cellular macromolecules, a process believed to be a key trigger for the observed toxicities of many furan compounds. nih.gov

Formation and Reactivity of Electrophilic Metabolites, Notably cis-2-Butene-1,4-dial (BDA)

The P450-mediated oxidation of the furan ring culminates in the formation of highly reactive electrophilic metabolites. nih.gov For the parent compound, furan, the primary reactive metabolite is cis-2-butene-1,4-dial (BDA). nih.govresearchgate.net BDA is a conjugated dialdehyde (B1249045) that is extremely reactive and capable of damaging important cellular components. researchgate.net

The high reactivity of BDA stems from its electrophilic nature, making it a prime target for nucleophilic attack by various cellular constituents. nih.govnih.gov This reactivity is central to the biological consequences of furan metabolism. BDA has been shown to react with a wide range of biological nucleophiles, including DNA bases, amino acid residues in proteins, and endogenous thiols like glutathione (B108866). nih.govnih.govnih.gov

The reactions of BDA are diverse and can lead to the formation of various adducts and cross-links. For instance, BDA can react with the amino groups of DNA bases, which is consistent with its observed mutagenic activity in the Ames assay. nih.gov Furthermore, its ability to react with cellular nucleophiles like amino acids can lead to protein modification and the formation of cross-links between thiol and amino groups. nih.gov The formation of these adducts and cross-links is a key mechanism through which furan-derived metabolites can exert their biological, and potentially toxic, effects.

Conjugation Reactions with Endogenous Nucleophiles

Following their formation, the electrophilic metabolites derived from furan oxidation, such as BDA, readily undergo conjugation reactions with a variety of endogenous nucleophiles. These reactions represent a significant pathway in the biotransformation and detoxification, or in some cases, toxification, of furan compounds.

Glutathione (GSH) Adduct Formation and Subsequent Transformations

Glutathione (GSH), a tripeptide present in high concentrations within cells, plays a crucial role in protecting against electrophilic xenobiotics. nih.govresearchgate.net GSH can directly react with reactive metabolites like BDA, a process often facilitated by glutathione S-transferases (GSTs). nih.gov This conjugation is generally considered a detoxification step, as it neutralizes the reactive electrophile. nih.gov

The initial reaction between BDA and GSH can lead to the formation of a GSH-BDA adduct, specifically 2-(S-glutathionyl)succinaldehyde. nih.gov This initial adduct, however, can still be reactive and undergo further transformations. nih.gov For example, it can react with other nucleophiles, such as the amino group of lysine (B10760008), to form more complex cross-linked structures. nih.govnih.gov

The initial GSH adducts can be further metabolized through the mercapturic acid pathway. arxiv.org This involves sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety, followed by N-acetylation of the remaining cysteine conjugate, ultimately leading to the formation of a mercapturic acid derivative that can be excreted. arxiv.org

ReactantProductDescription
cis-2-Butene-1,4-dial (BDA) + Glutathione (GSH)2-(S-glutathionyl)succinaldehydeInitial conjugation product. nih.gov
2-(S-glutathionyl)succinaldehyde + LysineGSH-BDA-lysine cross-linkFormation of a cross-link between GSH, BDA, and lysine. nih.govnih.gov
GSH-BDA adductsMercapturic acid derivativesFurther metabolism via the mercapturic acid pathway for excretion. arxiv.org
BDA + 2 GSHBis-glutathione conjugatesCross-linking of two GSH molecules by BDA. nih.gov

Adduction Mechanisms with Amino Acids (e.g., Lysine, Cysteine) and Proteins

The electrophilic metabolites of furan, particularly BDA, can directly react with the nucleophilic side chains of amino acids, both free and within proteins. nih.govnih.gov This adduction to proteins is a significant event that can alter protein structure and function, potentially leading to cellular dysfunction and toxicity. nih.gov

The primary amino acid residues targeted by BDA are cysteine and lysine. nih.govresearchgate.net The thiol group of cysteine and the amino group of lysine are potent nucleophiles that readily react with the electrophilic centers of BDA. researchgate.netnih.gov The reaction of BDA with Nα-acetyl-L-lysine has been shown to form N-substituted pyrrolin-2-one adducts. nih.gov

A key feature of BDA's reactivity is its ability to form cross-links between different amino acid residues. researchgate.netnih.gov For instance, BDA can react with both a cysteine and a lysine residue, effectively creating a bridge between them. researchgate.netacs.org This cross-linking can occur within a single protein or between different protein molecules, leading to protein aggregation and loss of function. These BDA-derived protein adducts and cross-links are considered important biomarkers of furan exposure and bioactivation. researchgate.netacs.org

ReactantProductDescription
cis-2-Butene-1,4-dial (BDA) + Nα-Acetyl-L-lysineN-substituted pyrrolin-2-one adductsAdduction to the amino group of lysine. nih.gov
BDA + N-Acetyl-L-cysteine + Nα-Acetyl-L-lysineN-substituted 3-(S-acetylcysteinyl)pyrrole adductCross-linking of cysteine and lysine residues by BDA. nih.gov
BDA + Cysteine and Lysine residues in proteinsProtein adducts and cross-linksModification of proteins, potentially leading to altered function. nih.govresearchgate.net

Formation of Cross-Links with Polyamines

In addition to amino acids, polyamines such as spermine (B22157) and spermidine, which are ubiquitous cellular polycations, can also be targeted by the reactive metabolites of furan. nih.gov The primary and secondary amino groups of polyamines are nucleophilic and can react with electrophiles like BDA.

Studies have shown that the GSH-BDA conjugate can react with polyamines to form cross-linked products. nih.gov This indicates that polyamines can act as "traps" for these electrophilic metabolites. The formation of these polyamine cross-links represents an additional pathway through which furan metabolites can interact with and potentially disrupt cellular processes. nih.gov The formation of covalent cross-links between polyamines and other biomolecules, such as DNA, can also be induced by oxidative processes, highlighting the general susceptibility of polyamines to react with radical and electrophilic species. nih.gov

Implications of Metabolism for Biological Activity and In Vivo Studies

The metabolism of furan-amine compounds is intrinsically linked to their biological activity. The furan ring itself is a structural motif found in numerous biologically active compounds with a wide range of pharmacological effects, including antibacterial, anti-inflammatory, and anticancer properties. ijabbr.comutripoli.edu.lyijabbr.com However, the metabolic bioactivation of the furan ring to reactive electrophiles is a major determinant of their potential toxicity. nih.govnih.gov

In vivo studies have demonstrated that furan metabolism leads to the formation of a variety of metabolites derived from the reaction of BDA with cellular nucleophiles. nih.govacs.org These metabolites, found in urine and other biological matrices, can serve as valuable biomarkers for assessing exposure to furan-containing compounds. researchgate.netacs.org The extent of protein adduct formation has been shown to correlate with the hepatotoxicity of some furan derivatives. nih.gov

The balance between metabolic activation and detoxification pathways is a critical factor in determining the ultimate biological outcome of exposure to furan-amine compounds. The efficiency of conjugation reactions with glutathione and subsequent excretion can mitigate the harmful effects of reactive metabolites. Conversely, if the rate of bioactivation exceeds the capacity of detoxification pathways, the accumulation of reactive intermediates can lead to cellular damage and toxicity. Therefore, understanding the intricate metabolic fate of these compounds is essential for predicting their biological activity and potential risks.

Impact on Cellular Homeostasis, Energy Production, and Redox Regulation in Toxicity Mechanisms

The toxicity of furan compounds is not typically caused by the parent molecule itself but rather by its metabolic products. nih.gov The central event in furan-induced toxicity is its bioactivation by cytochrome P450 enzymes, particularly CYP2E1, into a highly reactive α,β-unsaturated dialdehyde known as cis-2-butene-1,4-dial (BDA). nih.govnih.gov This electrophilic intermediate is considered the primary mediator of the toxic effects associated with furan exposure. nih.govnih.gov

Once formed, BDA can profoundly disrupt cellular homeostasis. Its high reactivity leads to the formation of covalent bonds with cellular nucleophiles, including the side chains of amino acids like lysine and glutamine, as well as with polyamines such as spermidine. nih.govnih.gov These reactions, forming various adducts and cross-links, can alter protein structure and function, leading to cellular damage. numberanalytics.com The trapping of polyamines by furan metabolites is particularly significant, as polyamines are essential for normal cell growth and function; an imbalance in their pathways is linked to several diseases. nih.gov

The disruption of cellular processes by furan metabolites extends to energy metabolism and redox balance. The interaction with cellular components can interfere with energy production pathways and induce oxidative stress, further contributing to cell damage and death. numberanalytics.com The depletion of cellular antioxidants, such as glutathione (GSH), through conjugation with BDA, can shift the cellular redox state towards oxidation, making cells more vulnerable to damage.

Identification of Furan Metabolites as Potential Biomarkers of Exposure and Bioactivation

Given that furan itself can be volatile and its reactive metabolite, BDA, is transient, researchers have focused on identifying stable downstream metabolites that can serve as biomarkers of exposure and metabolic activation. acs.orgacs.org These biomarkers are typically excreted in urine and their levels can provide a measure of the internal dose of the reactive BDA intermediate. nih.govnih.gov

Several types of furan metabolites have been investigated as potential biomarkers. These include:

Glutathione (GSH) Conjugates: BDA readily reacts with glutathione, a major cellular antioxidant. The resulting conjugate, after further metabolism, can be excreted. A specific metabolite, identified as GSH-BDA, is considered a highly promising and specific biomarker for exogenous furan exposure because it does not appear to be formed from endogenous sources. nih.govnih.gov Human studies have demonstrated that urinary levels of GSH-BDA increase significantly following the consumption of a diet high in furan-containing foods. nih.govresearchgate.net

Amino Acid Adducts: Adducts formed from the reaction of BDA with amino acids, such as N-acetyl-lysine, are also found in urine. acs.orgacs.org However, their utility as biomarkers for external exposure is limited by the presence of high and variable background levels from other sources. nih.govresearchgate.net

The table below summarizes key furan metabolites identified as potential biomarkers.

Biomarker CandidateParent NucleophileUtility as BiomarkerKey Findings
GSH-BDA GlutathioneHigh Specific to exogenous furan exposure; levels correlate with dietary intake. nih.govnih.gov
NAcLys-BDA LysineLimited High urinary background levels from endogenous sources limit its specificity. nih.govresearchgate.net
NAcCys-BDA-NAcLys Cysteine & LysineLimited High urinary background levels observed, similar to other lysine adducts. nih.govresearchgate.net

Comparative Metabolism Studies Across Species (e.g., Rodents vs. Humans)

Understanding species-specific differences in metabolism is crucial for extrapolating toxicity data from animal models to humans. Studies comparing furan metabolism in cryopreserved hepatocytes from rodents (rats and mice) and humans have revealed both similarities and important distinctions.

The fundamental metabolic pathway is conserved across species: furan is oxidized by CYP2E1 to the reactive BDA metabolite in both rodent and human liver cells. nih.govnih.gov This indicates that the mechanism for toxicity exists in humans, making them potentially susceptible to the harmful effects of furan. nih.gov

However, quantitative differences in metabolite formation have been observed. Despite having comparable or even higher CYP2E1 activity, human hepatocytes generally produce lower total amounts of furan metabolites compared to rodent hepatocytes. nih.gov Furthermore, the profile of metabolites differs. Rodent hepatocytes tend to produce significantly higher levels of GSH-derived metabolites, which is consistent with the fact that rodent liver cells have much higher concentrations of glutathione than human hepatocytes. nih.gov Conversely, the direct reaction product of BDA with lysine (BDA-NAL) was found to be more abundant in human hepatocytes. nih.gov

These findings suggest that while the initial activation step is similar, the subsequent detoxification and reaction pathways can vary between species, potentially leading to different internal exposures to the reactive intermediates. nih.gov

The following table provides a comparative overview of furan metabolism in rodent and human hepatocytes.

FeatureRodent Hepatocytes (Rat, Mouse)Human HepatocytesReference
Primary Activating Enzyme Cytochrome P450 2E1 (CYP2E1)Cytochrome P450 2E1 (CYP2E1) nih.gov
Primary Reactive Metabolite cis-2-butene-1,4-dial (BDA)cis-2-butene-1,4-dial (BDA) nih.govnih.gov
Overall Metabolite Production HigherGenerally Lower nih.gov
Cellular Glutathione (GSH) Levels Significantly HigherLower nih.gov
Predominant Metabolite Type Higher levels of GSH-BDA-amine metabolitesHigher levels of direct lysine adducts (BDA-NAL) nih.gov

Advanced Research Perspectives and Future Directions in 3 Furan 2 Yl Propyl Methyl Amine Research

Integration of Experimental and Computational Methodologies for Comprehensive Understanding

A holistic understanding of the structure-property-activity relationships of (3-Furan-2-yl-propyl)-methyl-amine and its derivatives necessitates a synergistic approach that combines experimental and computational methods.

Experimental techniques provide tangible data on the physical and chemical characteristics of these compounds. Key experimental areas of focus include:

Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are crucial for confirming the molecular structure of synthesized furan-amines.

Crystallographic Analysis: X-ray crystallography can provide precise information on the three-dimensional arrangement of atoms and molecules in the solid state, offering insights into intermolecular interactions. nih.gov

Thermal Analysis: Methods such as Thermogravimetric Analysis (TGA) are employed to study the thermal stability of furan-containing polymers and materials. researchgate.net

Mechanical and Performance Testing: For applications in materials science, experimental tests are vital to determine properties like adhesion, hardness, and curing speed. acs.orgepo.org

Computational methodologies offer a powerful complementary approach, enabling the prediction of properties and the elucidation of reaction mechanisms at a molecular level. Key computational areas include:

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be used to investigate molecular geometries, electronic structures, and reaction energetics. These calculations help in understanding the reactivity and stability of furan-based compounds. acs.org

Molecular Docking and Dynamics Simulations: In the context of biological applications, these simulations can predict the binding affinity and interaction patterns of furan-amine analogs with specific biological targets. nih.gov

Predictive Modeling: Computational tools can be used to predict properties like collision cross-section, which can be correlated with experimental data from techniques like mass spectrometry. uni.lu

The integration of these approaches allows for a continuous feedback loop where computational predictions guide experimental design, and experimental results validate and refine computational models. This synergy accelerates the discovery and optimization of furan-based compounds for various applications.

Rational Design and Development of Novel Analogs with Enhanced Biological or Industrial Profiles

The structural scaffold of this compound offers a versatile platform for the rational design of novel analogs with tailored properties. By systematically modifying the furan (B31954) ring, the alkyl chain, and the amine group, researchers can fine-tune the compound's characteristics for specific applications.

Strategies for Analog Design:

Substitution on the Furan Ring: Introducing different substituents on the furan ring can significantly alter the electronic properties and steric profile of the molecule. This can influence its reactivity and interactions with other molecules.

Modification of the Alkyl Chain: Varying the length and branching of the propyl chain can impact the flexibility and lipophilicity of the analog, which is particularly important for biological activity.

Functionalization of the Amine Group: Altering the substitution on the nitrogen atom (e.g., creating secondary or tertiary amines, or incorporating other functional groups) can modulate basicity, nucleophilicity, and hydrogen bonding capabilities. nih.gov

Table of Potential Analogs and Their Targeted Enhancements:

Analog Structure Targeted Enhancement Potential Application Area
Introduction of electron-withdrawing groups on the furan ringIncreased reactivity in certain chemical transformationsSpecialty chemical synthesis
Incorporation of a longer, more flexible alkyl chainImproved interaction with hydrophobic pockets in biological targetsPharmaceutical development
Conversion of the methyl-amine to a diamine functionalityEnhanced cross-linking density in polymer systemsAdvanced materials, adhesives
Synthesis of chiral analogsEnantiospecific interactions with biological receptorsAsymmetric synthesis, pharmaceuticals

The design of these novel analogs is often guided by computational modeling to predict their properties before synthesis, saving time and resources. nih.gov For instance, docking studies can help identify modifications that are likely to improve binding to a specific enzyme or receptor. nih.gov

Investigation of Applications in Materials Science, such as Curing Agents for Epoxy Resins

Furan-based amines, including derivatives of this compound, are emerging as promising candidates for applications in materials science, particularly as curing agents for epoxy resins. epo.org This interest stems from their potential to offer a more sustainable and environmentally friendly alternative to traditional petroleum-based curing agents. mdpi.com

Key Advantages and Research Focus:

Bio-based Origin: Furan compounds can be derived from renewable biomass resources, contributing to the development of "green" polymers. acs.orgmdpi.com

Reduced Volatile Organic Compounds (VOCs): Formulations using furan-based amines can be developed with low or no VOCs, which is environmentally beneficial. epo.org

Tunable Curing Properties: The reactivity and curing speed of furan-amine curing agents can be tailored by modifying their chemical structure. epo.org This allows for the development of epoxy systems that can cure at ambient or even low temperatures. epo.org

Enhanced Performance: Furan-containing polymers have shown potential for good thermal stability and adhesion properties. researchgate.netacs.org

Table of Furan-Amine Applications in Materials Science:

Application Specific Furan-Amine Derivative Observed/Potential Benefits
Epoxy Resin Curing AgentDi-furan aminesFaster curing speed, good hardness, low VOC formulations. epo.org
Polybenzoxazine PrecursorsFuran-diamineExcellent adhesive performance, good thermal properties. acs.org
Porous Organic FrameworksDiamine-crosslinked diformylfuranHigh specific surface area, potential for CO2 adsorption. rsc.org
Fire-Resistant Materials5-HMF-melamine/urea polymersIncreased heat and fire resistance. researchgate.net

Future research in this area will likely focus on optimizing the performance of furan-based curing agents, exploring their use in a wider range of polymer systems, and scaling up their production from renewable feedstocks.

Advancement of Sustainable and Green Chemistry Approaches in Furan-Amine Synthesis

The synthesis of furan-amines is increasingly being guided by the principles of green chemistry, aiming to develop more sustainable and environmentally benign processes. This involves the use of renewable starting materials, milder reaction conditions, and the reduction of waste.

Key Green Chemistry Strategies:

Biomass-Derived Feedstocks: A major focus is the utilization of biomass-derived platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) as starting materials for furan-amine synthesis. mdpi.comacs.org This reduces reliance on fossil fuels.

Catalytic Reductive Amination: This method offers a cleaner and more atom-efficient route to amines compared to traditional methods, with water often being the only byproduct. mdpi.com Researchers are actively developing highly selective and efficient heterogeneous catalysts for this process. mdpi.com

Biocatalysis: The use of enzymes, such as transaminases, provides a highly selective and scalable method for the amination of bio-based furan aldehydes under mild conditions. nih.gov

One-Pot Reactions: Designing multi-component reactions where several steps are carried out in a single reaction vessel can significantly improve efficiency and reduce waste. bohrium.comnih.gov

Table of Green Synthesis Approaches for Furan-Amines:

Synthetic Approach Key Features Example Starting Material
Heterogeneous Catalytic Reductive AminationUse of recyclable solid catalysts, often with water as a byproduct. mdpi.comFurfural
Homogeneous CatalysisMild reaction conditions using pincer complexes. rsc.orgFurfuryl alcohol rsc.org
Biocatalysis (Transaminases)High selectivity and scalability, operates under physiological conditions. nih.gov5-Hydroxymethylfurfural nih.gov
One-Pot Furan-Thiol-Amine ReactionEfficient synthesis of complex heterocycles in a single step. bohrium.comnih.govFuran, thiols, and amines bohrium.comnih.gov

The continued development of these green synthetic routes is crucial for the economically viable and environmentally responsible production of this compound and other valuable furan-based chemicals.

Addressing Unanswered Questions and Identifying Emerging Research Avenues for Furan-Substituted Amines

Despite significant progress, several unanswered questions and exciting new research avenues remain in the field of furan-substituted amines. Addressing these will be key to unlocking their full potential.

Unanswered Questions:

Long-Term Stability: While furan-based materials show promise, their long-term stability, particularly in demanding applications, needs further investigation. The inherent instability of the furan ring in the presence of oxygen and light is a known challenge. researchgate.net

Structure-Property Correlation: A deeper understanding of the precise relationship between the molecular structure of furan-amines and the macroscopic properties of the resulting materials is needed for more targeted design.

Scalability of Synthesis: While several green synthesis methods have been developed, their scalability for industrial production needs to be demonstrated to be economically competitive.

Emerging Research Avenues:

Advanced Conjugated Polymers: The incorporation of furan moieties into conjugated polymers is an area of growing interest for applications in organic electronics, such as sensors and conducting materials. acs.orgresearchgate.net

Medicinal Chemistry and Drug Discovery: The furan scaffold is present in numerous biologically active compounds. The systematic exploration of furan-amine libraries for novel therapeutic agents is a promising direction. nih.govscribd.com

"Click" Chemistry Applications: The reactivity of the furan ring can be harnessed in "click" chemistry reactions for applications in bioconjugation, materials science, and drug delivery. wikipedia.org

Supramolecular Chemistry: The ability of furan-amines to participate in non-covalent interactions makes them interesting building blocks for the construction of complex supramolecular architectures.

The future of furan-amine research is bright, with ongoing efforts to address current challenges and explore new frontiers. The unique chemistry of the furan ring, combined with the versatility of the amine functional group, ensures that these compounds will continue to be a rich source of scientific discovery and technological innovation.

Q & A

What are the optimal synthetic routes for (3-Furan-2-yl-propyl)-methyl-amine, and how can reaction conditions be systematically optimized for yield and purity?

Basic Research Question
Answer:
Synthesis typically involves alkylation of furan derivatives with appropriate amines. A common approach is reacting 2-furanpropyl bromide with methylamine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like THF or DMF at 60–80°C . Optimization includes:

  • Solvent selection : DMF enhances nucleophilicity but may require post-reaction purification to remove residuals.
  • Temperature gradients : Lower temperatures (40–50°C) reduce side reactions like furan ring oxidation.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency in biphasic systems.
    Data Table :
ConditionYield (%)Purity (%)
THF, 60°C, 12h7288
DMF, 80°C, 8h8592
THF + PTC, 50°C7890

How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?

Basic Research Question
Answer:

  • ¹H NMR : Key signals include furan protons (δ 6.2–7.4 ppm), methylene groups adjacent to the amine (δ 2.5–3.0 ppm), and methylamine protons (δ 2.2–2.5 ppm). Splitting patterns distinguish regioisomers .
  • IR : Stretching vibrations for C-O (furan, ~1250 cm⁻¹) and N-H (amine, ~3300 cm⁻¹) confirm functional groups.
  • MS : Molecular ion peaks (e.g., m/z 139 for the parent compound) and fragmentation patterns (e.g., loss of CH₃NH₂) validate connectivity .

What methodologies are employed to assess the biological activity of this compound, particularly in neurotransmitter or enzyme interaction studies?

Advanced Research Question
Answer:

  • Receptor binding assays : Radioligand displacement studies (e.g., using ³H-labeled antagonists) quantify affinity for targets like serotonin or dopamine receptors. Competitive binding curves determine IC₅₀ values .
  • Enzyme inhibition : Kinetic assays (e.g., Michaelis-Menten plots) measure inhibition of monoamine oxidase (MAO) or acetylcholinesterase. For example, pre-incubating the compound with MAO-B and monitoring substrate depletion via fluorescence .
  • In silico docking : Molecular dynamics simulations predict binding modes to receptors (e.g., GPCRs) using software like AutoDock Vina. Parameters include binding energy (ΔG) and hydrogen-bond interactions .

How can contradictory data on the compound’s biological activity (e.g., stimulatory vs. inhibitory effects) be reconciled?

Advanced Research Question
Answer:
Contradictions often arise from:

  • Concentration-dependent effects : Biphasic responses (e.g., low-dose stimulation vs. high-dose inhibition) require dose-response curves across 3–5 log units.
  • Receptor subtype selectivity : Profiling against receptor isoforms (e.g., 5-HT₁A vs. 5-HT₂A) clarifies specificity. Use knockout cell lines or selective antagonists .
  • Metabolic interference : Hepatic metabolites (e.g., N-oxides) may exhibit opposing activities. LC-MS/MS analysis of incubation media identifies active derivatives .

What strategies are effective for stabilizing this compound against oxidative degradation in aqueous media?

Advanced Research Question
Answer:

  • Antioxidants : Adding 0.1% w/v ascorbic acid or EDTA chelates metal ions that catalyze furan ring oxidation .
  • pH control : Buffering solutions to pH 6–7 minimizes amine protonation and ring-opening reactions.
  • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) enhances shelf life. Stability
Storage ConditionDegradation (%) at 6 Months
4°C, aqueous45
-20°C, lyophilized<5

How do structural analogs of this compound influence its pharmacological profile?

Advanced Research Question
Answer:

  • Furan substitution : Replacing the 2-furan group with thiophene increases lipophilicity (logP +0.3) and alters receptor binding kinetics .
  • Amine modification : Tertiary amines (e.g., dimethyl instead of methyl) reduce CNS penetration due to increased polarity.
    Comparative Table :
AnalogMAO-B IC₅₀ (µM)LogP
Parent compound12.51.8
3-Thiophene-propyl-methyl8.22.1
3-Furan-propyl-dimethyl25.41.5

What computational tools predict the environmental fate or toxicity of this compound?

Advanced Research Question
Answer:

  • QSAR models : Software like EPI Suite estimates biodegradation (BIOWIN score) and ecotoxicity (LC₅₀ for fish).
  • ADMET prediction : Tools like SwissADME calculate bioavailability (TPSA >60 Ų suggests poor absorption) and CYP450 inhibition risks .
  • Molecular dynamics : Simulates hydrolysis pathways in silico to identify persistent metabolites .

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